molecular formula C17H22N2O6 B1336743 (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217814-62-4

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1336743
CAS No.: 1217814-62-4
M. Wt: 350.4 g/mol
InChI Key: ZXZASBNTHVRNBK-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a nitrobenzyl moiety

Mechanism of Action

Mode of Action

It is known that nitrobenzyl compounds can undergo photochemical reactions . The primary aci-nitro photoproducts react by two competing paths, the balance between which depends on the reaction medium .

Biochemical Pathways

Nitrobenzyl compounds are known to be involved in photochemical reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It is known that the incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility , which could potentially impact the compound’s bioavailability.

Result of Action

Nitrobenzyl compounds are known to undergo photochemical reactions , which could potentially result in various molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction medium can affect the balance between the two competing paths of the primary aci-nitro photoproducts . Furthermore, the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility , which could potentially be influenced by environmental factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine derivative.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or a precursor in the study of biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the nitro group, which affects its reactivity and applications.

    (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group, leading to different chemical properties.

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the nitrobenzyl and tert-butoxycarbonyl groups, which confer specific reactivity and stability. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-6-9-17(18,14(20)21)11-12-7-4-5-8-13(12)19(23)24/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZASBNTHVRNBK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428020
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217814-62-4
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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